

N-Phenethylnoroxymorphone legal status in the United States

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Compound of Interest

Compound Name: N-Phenethylnoroxymorphone

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In-Depth Technical Guide: N-Phenethylnoroxymorphone

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of **N-Phenethylnoroxymorphone**, a potent synthetic opioid. The document details its legal standing in the United States, presents its pharmacological profile through quantitative data, outlines key experimental methodologies for its synthesis and evaluation, and visualizes its mechanism of action at the cellular level.

Legal Status in the United States

As of August 2024, **N-Phenethylnoroxymorphone** is not a scheduled drug in the United States at the federal level.[1][2] It is not listed in the Controlled Substances Act (CSA). However, its structural and pharmacological similarity to scheduled opioids, such as oxymorphone (a Schedule II substance), means it could potentially be treated as a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813). The legal status of controlled substance analogues can be complex and may be determined on a case-by-case basis. Professionals should exercise caution and remain informed about any potential changes in its legal classification.



Pharmacological Data

N-Phenethylnoroxymorphone is a potent and selective agonist for the mu-opioid receptor (MOR).[2][3] Its pharmacological activity has been characterized in vitro, demonstrating significantly higher affinity and potency compared to the parent compound, oxymorphone.[2]

Compound	Receptor	Assay Type	Parameter	Value	Reference
N- Phenethylnor oxymorphone	Human mu- opioid	Radioligand Binding	Ki (nM)	0.54 ± 0.03	Haddou et al., 2014
Human mu- opioid	[35S]GTPyS Functional	EC50 (nM)	2.63 ± 1.06	Haddou et al., 2014	
Human mu- opioid	[35S]GTPyS Functional	Emax (%)	100	Haddou et al., 2014	
Oxymorphon e	Human mu- opioid	Radioligand Binding	Ki (nM)	1.10 ± 0.12	Haddou et al., 2014
Human mu- opioid	[35S]GTPyS Functional	EC50 (nM)	5.23 ± 0.98	Haddou et al., 2014	
Human mu- opioid	[35S]GTPyS Functional	Emax (%)	100	Haddou et al., 2014	-

Table 1: Comparative in vitro pharmacological data of **N-Phenethylnoroxymorphone** and Oxymorphone at the human mu-opioid receptor.

Experimental Protocols Synthesis of N-Phenethylnoroxymorphone

The synthesis of **N-Phenethylnoroxymorphone** is typically achieved through the N-alkylation of noroxymorphone. The following is a representative protocol based on established methods for the N-alkylation of morphinan derivatives.

Materials:



- Noroxymorphone hydrochloride
- (2-Bromoethyl)benzene (Phenethyl bromide)
- Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)
- Dimethylformamide (DMF)
- · Ethyl acetate
- Saturated agueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
- Silica gel for column chromatography

Procedure:

- Preparation of the free base: Noroxymorphone hydrochloride is dissolved in water, and a
 base such as sodium bicarbonate is added to neutralize the hydrochloride salt and
 precipitate the noroxymorphone free base. The precipitate is then filtered, washed with
 water, and dried.
- N-alkylation reaction: The dried noroxymorphone free base is dissolved in a suitable polar aprotic solvent, such as DMF. An excess of a weak inorganic base, typically potassium carbonate, is added to the solution to act as a proton scavenger.
- (2-Bromoethyl)benzene is added to the reaction mixture. The reaction is then heated, typically to between 60-80 °C, and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is diluted with water and extracted several times with a suitable organic solvent, such as ethyl acetate.
- The combined organic extracts are washed with water and brine to remove any remaining DMF and inorganic impurities.



- The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude N-Phenethylnoroxymorphone is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the final product as a pure solid.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol is adapted from Haddou et al. (2014) and is a competitive binding assay to determine the inhibition constant (Ki) of **N-Phenethylnoroxymorphone** for the human muopioid receptor.

Materials:

- Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.
- [3H]DAMGO (a selective mu-opioid receptor agonist radioligand).
- N-Phenethylnoroxymorphone (test compound).
- Naloxone (for determination of non-specific binding).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- · Cell harvester and scintillation counter.

Procedure:

Assay setup: In a 96-well plate, incubate 20-40 μg of cell membrane protein with 0.5-1.5 nM [3H]DAMGO and varying concentrations of N-Phenethylnoroxymorphone (e.g., from 10-11 to 10-5 M) in a final volume of 500 μL of assay buffer.



- Non-specific binding: A set of wells should contain 10 μ M naloxone in place of the test compound to determine non-specific binding.
- Total binding: A set of wells should contain only the radioligand and membrane preparation to determine total binding.
- Incubation: Incubate the plates at 25°C for 60-90 minutes.
- Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell
 harvester. The filters are then washed multiple times with ice-cold assay buffer to remove
 unbound radioligand.
- Scintillation counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
- Data analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPyS Functional Assay for Mu-Opioid Receptor Agonism

This protocol, based on Haddou et al. (2014), measures the functional activation of G-proteins by **N-Phenethylnoroxymorphone** at the human mu-opioid receptor.

Materials:

- Membrane preparations from CHO cells expressing the human mu-opioid receptor.
- [35S]GTPyS.
- Guanosine 5'-diphosphate (GDP).
- N-Phenethylnoroxymorphone (test compound).



- DAMGO (a full mu-opioid receptor agonist for determining maximal stimulation).
- Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.
- Unlabeled GTPyS (for determination of non-specific binding).

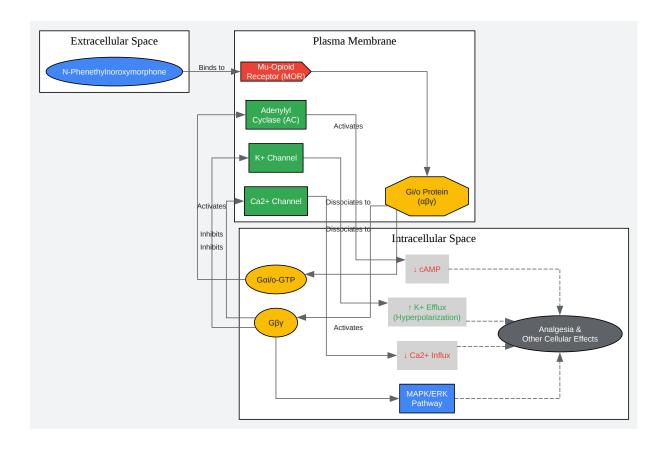
Procedure:

- Pre-incubation: Incubate cell membranes (10-20 μg of protein) with 3 μM GDP in assay buffer for at least 15 minutes on ice.
- Assay setup: In a 96-well plate, add the pre-incubated membranes to varying concentrations of N-Phenethylnoroxymorphone.
- Initiation of reaction: Add 0.05 nM [35S]GTPyS to each well to initiate the binding reaction.
 The final assay volume is typically 1 mL.
- Incubation: Incubate the plates at 30°C for 60 minutes.
- Non-specific binding: A set of wells should contain 10 μ M unlabeled GTPyS to determine non-specific binding.
- Basal binding: A set of wells should contain no agonist to determine basal G-protein activation.
- Termination and filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
- Scintillation counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data analysis: The agonist-stimulated binding is calculated as the percentage increase over basal binding. The EC50 (the concentration of agonist that produces 50% of the maximal effect) and Emax (the maximal effect) values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.



Visualization of Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like **N-Phenethylnoroxymorphone** to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4]



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Caption: Mu-opioid receptor signaling cascade.

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